molecular formula C17H18F2N4O2 B2385062 (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-10-8

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2385062
CAS No.: 946248-10-8
M. Wt: 348.354
InChI Key: FRQRJDBRLGHKPR-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, methoxy-methylpyrimidinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the 2,6-difluorophenyl and 6-methoxy-2-methylpyrimidin-4-yl intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluorophenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
  • (2,6-Difluorophenyl)(4-(6-methoxypyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

The presence of both fluorinated phenyl and methoxy-methylpyrimidinyl groups in (2,6-Difluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to similar compounds.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-11-20-14(10-15(21-11)25-2)22-6-8-23(9-7-22)17(24)16-12(18)4-3-5-13(16)19/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQRJDBRLGHKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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